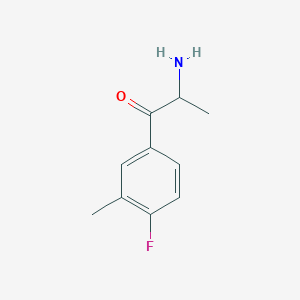

2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-one

Description

2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-one is a cathinone derivative characterized by a propan-1-one backbone substituted with an amino group and a 4-fluoro-3-methylphenyl moiety. This structure places it within the broader class of β-keto amphetamines, which are known for their psychostimulant properties and interactions with monoamine transporters (e.g., dopamine, norepinephrine) in the central nervous system (CNS) .

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

2-amino-1-(4-fluoro-3-methylphenyl)propan-1-one |

InChI |

InChI=1S/C10H12FNO/c1-6-5-8(3-4-9(6)11)10(13)7(2)12/h3-5,7H,12H2,1-2H3 |

InChI Key |

JSIAOJOUNCDOHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C(C)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-one typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various substituents onto the aromatic ring.

Scientific Research Applications

2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-one involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced neuronal activity and stimulation of the central nervous system.

Comparison with Similar Compounds

4-Fluoromethcathinone (4-FMC)

- Structure: 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one .

- Key Differences: Amino Group: 4-FMC has a methyl-substituted amino group (methylamino), whereas the target compound retains a primary amino group.

- Pharmacological Implications: 4-FMC is reported to act as a norepinephrine-dopamine reuptake inhibitor (NDRI) with stimulant effects. The absence of the 3-methyl group and presence of methylamino in 4-FMC may result in higher potency for monoamine transporters compared to the target compound .

4-Fluoroketanone

- Structure: 2-Amino-1-(4-fluorophenyl)propan-1-one .

- Key Differences :

- Phenyl Substituents : Lacks the 3-methyl group, simplifying the aromatic system.

Piperazine Derivatives (Compounds 14 and 15)

- Structures: 14: 2-Amino-1-(4-(3,4-dichlorophenyl)piperazin-1-yl)propan-1-one. 15: 2-Amino-1-(4-(3,5-dichlorophenyl)piperazin-1-yl)propan-1-one .

- Key Differences: Piperazine Ring: Introduces a heterocyclic moiety, which enhances solubility and bioavailability but may limit CNS penetration due to increased polarity.

- Pharmacological Implications: These derivatives are designed for antiseizure and antinociceptive applications, diverging from the cathinone-like stimulant profile of the target compound .

2-(Methylamino)-1-(3-methylphenyl)propan-1-one

- Structure: Features a 3-methylphenyl group and methylamino substitution .

- Key Differences: Amino Group: Methylation here may enhance dopamine reuptake inhibition compared to the primary amino group in the target compound. Phenyl Substituent: The 3-methyl group is retained, but positional isomerism (3-methyl vs. 4-fluoro-3-methyl) could lead to distinct receptor interactions .

Hydroxy-Substituted Analogues

- Example: 2-Amino-1-(2-hydroxyphenyl)ethanone .

- Key Differences: Hydroxyl Group: Introduces hydrogen-bonding capacity, improving aqueous solubility but reducing CNS penetration. Backbone: Ethanone (C2) vs. propanone (C3) alters molecular flexibility and pharmacophore geometry .

Biological Activity

2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-one, often referred to as a cathinone derivative, has garnered attention for its diverse biological activities. This compound is structurally characterized by an amino group, a fluoro-substituted phenyl ring, and a propan-1-one moiety. Its unique structural features contribute to its chemical reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of 2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-one is C10H12FN. The presence of the fluorine atom enhances its lipophilicity, which may influence its interactions with biological targets. The compound's synthesis typically involves a nitroaldol reaction followed by reduction and salt formation, leading to its hydrochloride variant.

The mechanism of action for 2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-one involves several key interactions:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing binding affinity.

- Hydrophobic Interactions : The fluorine atom contributes to hydrophobic interactions, which can modulate enzyme and receptor activity.

These interactions suggest that the compound may influence signaling pathways associated with neurotransmitter receptors and other molecular targets.

1. Neuropharmacological Effects

Research indicates that compounds similar to 2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-one exhibit significant neuropharmacological properties. For instance, studies on related compounds have shown their potential as selective dopamine receptor agonists, particularly at the D3 receptor. These effects may be beneficial in treating neuropsychiatric disorders .

2. Antimicrobial Activity

The compound's structural analogs have been evaluated for antimicrobial properties. In vitro studies demonstrate that certain derivatives exhibit antimicrobial activity against various pathogens. The presence of specific functional groups appears to enhance this activity, suggesting potential applications in developing new antimicrobial agents .

3. Anti-inflammatory Properties

Preliminary investigations indicate that 2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-one may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit inflammatory pathways in animal models, suggesting a potential role in managing inflammatory diseases .

Case Study 1: Neuroprotective Effects

A study exploring the neuroprotective effects of a closely related compound demonstrated that it could protect dopaminergic neurons from degeneration induced by oxidative stress. This finding highlights the potential therapeutic implications of 2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-one in neurodegenerative diseases .

Case Study 2: Antimicrobial Screening

In a screening assay against various bacterial strains, derivatives of the compound showed varying degrees of inhibition. The most potent compounds demonstrated minimum inhibitory concentrations (MICs) in the range of 6 to 12.5 µg/mL against specific pathogens, indicating their potential as new antimicrobial agents .

Data Tables

Q & A

Q. What are the optimal synthetic routes for 2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-one, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation followed by amination. Key steps include:

- Friedel-Crafts Acylation : Reacting 4-fluoro-3-methylbenzene with chloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 50–70°C for 4–6 hours to yield 1-(4-fluoro-3-methylphenyl)propan-1-one .

- Amination : Introducing the amino group via reductive amination using ammonium acetate and sodium cyanoborohydride in methanol under reflux. Purity is validated using HPLC with a C18 column (≥95% purity threshold) .

- Optimization : Adjusting solvent polarity (e.g., THF vs. methanol) and catalyst loading to enhance yield (target >70%) while minimizing by-products like halogenated intermediates.

Q. How is the crystal structure of 2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-one determined, and what software is recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters: R-factor < 0.05, wR₂ < 0.15, and residual electron density < 0.3 eÅ⁻³ .

- Validation : Check for disorder in the methyl or fluoro groups using PLATON’s ADDSYM algorithm to avoid overfitting .

Advanced Research Questions

Q. How do electronic effects of the 4-fluoro-3-methylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Computational Analysis : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The electron-withdrawing fluoro group increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack (e.g., by amines or Grignard reagents) .

- Experimental Validation : Compare reaction rates with analogs lacking the fluoro group (e.g., 3-methylphenyl derivatives) using kinetic studies (UV-Vis monitoring at λ = 260 nm).

Q. What strategies resolve contradictions in reported biological activities of structural analogs (e.g., varying receptor affinities)?

Methodological Answer:

- Structural Comparison : Use X-ray crystallography or NMR to confirm stereochemistry and substituent positioning. For example, the 3-methyl group in the target compound may sterically hinder binding compared to 4-fluorophenyl analogs .

- Bioassay Standardization : Replicate assays under identical conditions (e.g., CHO-K1 cells for receptor binding studies, IC₅₀ measurements in triplicate) to isolate structural vs. experimental variability .

Q. How can molecular docking simulations predict interactions between 2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-one and neurotransmitter receptors?

Methodological Answer:

- Docking Protocol : Use AutoDock Vina with receptor structures (e.g., serotonin 5-HT₂A, PDB ID: 6A93). Parameterize the compound’s force field using GAFF2.

- Key Metrics : Analyze binding energies (ΔG < -7 kcal/mol indicates strong affinity) and hydrogen-bonding interactions with residues like Asp155 or Ser159 .

- Validation : Cross-check with experimental IC₅₀ values from radioligand displacement assays .

Key Recommendations for Researchers

- Synthesis : Prioritize reductive amination over direct alkylation to avoid racemization.

- Characterization : Combine SC-XRD with dynamic NMR to resolve conformational flexibility.

- Biological Studies : Use CRISPR-edited receptor variants to isolate binding contributions of specific residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.